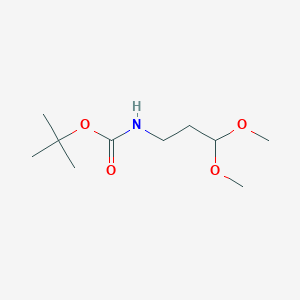
tert-Butyl (3,3-dimethoxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3,3-dimethoxypropyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of tert-Butyl (3,3-dimethoxypropyl)carbamate involves specific synthetic routes and reaction conditions. The compound can be prepared through the reaction of 3,3-dimethoxypropylamine with tert-butyl chloroformate under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (3,3-dimethoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3,3-dimethoxypropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3,3-dimethoxypropyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3,3-dimethoxypropyl)carbamate can be compared with other similar compounds, such as:
- Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, ethyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, isopropyl ester
These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
180387-11-5 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
XIVKXOKMTARAJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
Synonyme |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




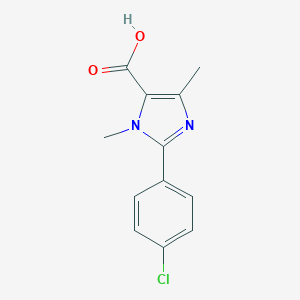
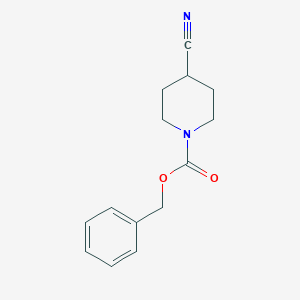


![Benzo[b]thiophene-2-carboxylic hydrazide](/img/structure/B69902.png)
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
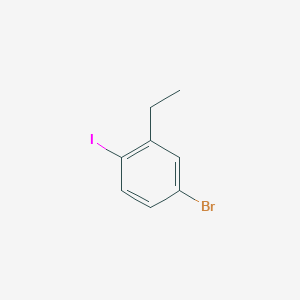
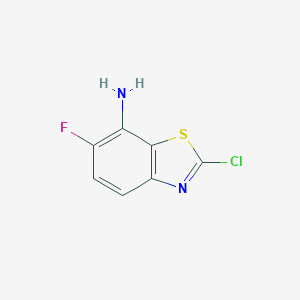
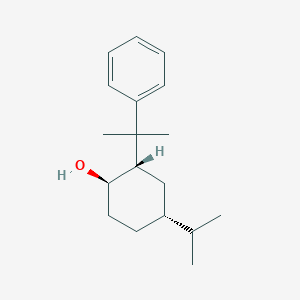
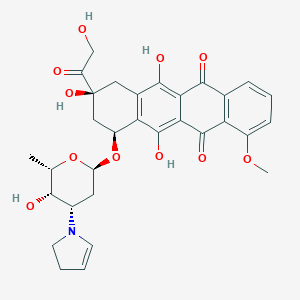

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
